molecular formula C20H32O3 B593983 6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one CAS No. 213126-92-2

6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one

Cat. No. B593983
M. Wt: 320.473
InChI Key: FVXUUVSFGPLNBJ-QNEBEIHSSA-N
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Description

The molecule “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” contains a total of 55 bonds. There are 23 non-H bonds, 4 multiple bonds, 11 rotatable bonds, and 4 double bonds . It also contains 55 atoms, including 32 Hydrogen atoms, 20 Carbon atoms, and 3 Oxygen atoms .


Synthesis Analysis

Epoxytrienes derived from (3Z,6Z,9Z)-1,3,6,9-tetraenes with a C19–C21 chain were systematically synthesized and characterized . While 1,2-epoxy-3,6,9-triene was not obtained, peracid oxidation of each tetraene produced a mixture of three cis-epoxides . All stereoisomers of three diepoxyalkenes derived from (3Z,6Z,9Z)-trienes with a C21, C19, or C18 straight chain were synthesized by MCPBA oxidation of optically active epoxyalkadienes .


Molecular Structure Analysis

The molecular structure of “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” can be found in various resources . The molecule contains a total of 55 bonds, including 23 non-H bonds, 4 multiple bonds, 11 rotatable bonds, and 4 double bonds .


Chemical Reactions Analysis

The molecule “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” is involved in various chemical reactions. For instance, it has been identified from a pheromone gland of arctiid species, such as Hyphantria cunea . Epoxytrienes derived from (3Z,6Z,9Z)-1,3,6,9-tetraenes with a C19–C21 chain were systematically synthesized and characterized .


Physical And Chemical Properties Analysis

The molecule “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” has a molecular formula of CHO, an average mass of 352.508 Da, and a monoisotopic mass of 352.261353 Da .

Scientific Research Applications

  • Chemical Synthesis and Pheromones in Lepidoptera

    • Facile and efficient chemical syntheses of homoconjugated trienes related to this compound are reported. These trienes are common sex pheromone and attractant components for many lepidopterous insect pests (Wang & Zhang, 2007).
  • Oxidation Studies in Organic Chemistry

    • Studies on the oxidation of octadecatrienoic acids in the red alga Lithothamnion corallioides show how similar compounds undergo enzymatic conversion into conjugated tetraenes and hydroxy acids (Hamberg, 1993).
  • Investigation in Algal Pheromone Biosynthesis

    • Research on unsaturated hydrocarbons in marine brown algae and some flowering plants, like Senecio isatideus, reveals insights into algal pheromone biosynthesis and suggests a homo-Cope rearrangement as a naturally occurring electrocyclic reaction (Neumann & Boland, 1990).
  • Biosynthesis in Microbial Systems

    • Microbial synthesis of plant oxylipins from γ-linolenic acid through designed biotransformation pathways demonstrates the production of various secondary metabolites of plants by implementing artificial biosynthetic pathways in microbial cells (Kim et al., 2015).

Future Directions

The molecule “6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one” has potential applications in pest control due to its role in the sex pheromones of certain insects . Future research could explore the use of Fe-based metal–organic frameworks (MOFs) in the pest control with environmental friendliness .

properties

IUPAC Name

6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(22)23-19/h6-7,9-10,12-13,18-19,21H,2-5,8,11,14-17H2,1H3/b7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXUUVSFGPLNBJ-QNEBEIHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC(C1CCCC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\CC(C1CCCC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3Z,6Z,9Z)-1-hydroxypentadeca-3,6,9-trienyl]oxan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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